(s)-3-Amino-3-phenylpropanoic acid (s)-3-Amino-3-phenylpropanoic acid (S)-3-amino-3-phenylpropanoic acid is an optically active form of 3-amino-3-phenylpropanoic acid having S-configuration. It is an enantiomer of a (R)-3-amino-3-phenylpropanoic acid. It is a tautomer of a (S)-3-ammonio-3-phenylpropanoate.
Brand Name: Vulcanchem
CAS No.: 40856-44-8
VCID: VC0041350
InChI: InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1
SMILES: C1=CC=C(C=C1)C(CC(=O)O)N
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol

(s)-3-Amino-3-phenylpropanoic acid

CAS No.: 40856-44-8

Reference Standards

VCID: VC0041350

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

(s)-3-Amino-3-phenylpropanoic acid - 40856-44-8

CAS No. 40856-44-8
Product Name (s)-3-Amino-3-phenylpropanoic acid
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name (3S)-3-amino-3-phenylpropanoic acid
Standard InChI InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1
Standard InChIKey UJOYFRCOTPUKAK-QMMMGPOBSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@H](CC(=O)[O-])[NH3+]
SMILES C1=CC=C(C=C1)C(CC(=O)O)N
Canonical SMILES C1=CC=C(C=C1)C(CC(=O)[O-])[NH3+]
Description (S)-3-amino-3-phenylpropanoic acid is an optically active form of 3-amino-3-phenylpropanoic acid having S-configuration. It is an enantiomer of a (R)-3-amino-3-phenylpropanoic acid. It is a tautomer of a (S)-3-ammonio-3-phenylpropanoate.
Synonyms (βS)-β-Aminobenzenepropanoic Acid; (-)-3-Amino-3-phenylpropanoic Acid; (-)-β-Aminobenzenepropanoic Acid; (S)-3-Amino-3-phenylpropanoic Acid; (S)-3-Amino-3-phenylpropionic Acid; (S)-β-Phenylalanine; D-3-Amino-3-phenylpropionic Acid; (S)-β-Aminobenzene
PubChem Compound 686704
Last Modified Nov 11 2021
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